5-(Furan-3-yl)-1,2-oxazole-3-carboxylic acid
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Overview
Description
5-(Furan-3-yl)-1,2-oxazole-3-carboxylic acid is an organic compound that features both a furan ring and an oxazole ring. These heterocyclic structures are known for their diverse chemical properties and biological activities. The presence of both furan and oxazole rings in a single molecule makes this compound particularly interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-3-yl)-1,2-oxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of furan-3-carboxylic acid with hydroxylamine to form the oxime, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-(Furan-3-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: Electrophilic substitution reactions can occur on both the furan and oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Oxazolidines and reduced furan derivatives.
Substitution: Halogenated or sulfonated derivatives of the original compound.
Scientific Research Applications
5-(Furan-3-yl)-1,2-oxazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(Furan-3-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with various molecular targets. The furan and oxazole rings can interact with enzymes and receptors, modulating their activity. This compound can inhibit or activate specific pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Furan-3-carboxylic acid: Lacks the oxazole ring but shares the furan structure.
1,2-Oxazole-3-carboxylic acid: Lacks the furan ring but shares the oxazole structure.
5-(Furan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid: Contains an oxadiazole ring instead of an oxazole ring.
Uniqueness
The combination of both furan and oxazole rings in 5-(Furan-3-yl)-1,2-oxazole-3-carboxylic acid makes it unique. This dual-ring structure provides a distinct set of chemical properties and biological activities that are not observed in compounds containing only one of these rings. This uniqueness makes it a valuable compound for various research and industrial applications.
Biological Activity
5-(Furan-3-yl)-1,2-oxazole-3-carboxylic acid is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound features a furan ring and an oxazole moiety, which contribute to its reactivity and interaction with biological targets. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The furan and oxazole rings can modulate the activity of enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. This interaction is essential for its antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 0.0195 mg/mL |
Staphylococcus aureus | 0.0048 mg/mL |
Bacillus mycoides | 0.0048 mg/mL |
Candida albicans | 0.039 mg/mL |
These results suggest that the compound could serve as a promising candidate for developing new antimicrobial agents .
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. Its mechanism involves inducing apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
A case study demonstrated that derivatives of this compound exhibited cytotoxic effects on various cancer cell lines, leading to decreased cell viability in a dose-dependent manner. The compound's effectiveness was particularly noted against hepatocellular carcinoma cells .
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various derivatives, this compound was tested against multiple bacterial strains. The results indicated that it outperformed traditional antibiotics like streptomycin in inhibiting the growth of Pseudomonas fluorescens, highlighting its potential as an alternative therapeutic agent .
Study 2: Anticancer Properties
Another study focused on the anticancer effects of the compound on human breast cancer cells (MCF-7). The findings revealed that treatment with this compound resulted in a significant reduction in cell proliferation and increased apoptosis markers compared to untreated controls .
Properties
IUPAC Name |
5-(furan-3-yl)-1,2-oxazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-8(11)6-3-7(13-9-6)5-1-2-12-4-5/h1-4H,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXFWXFWSULSIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1C2=CC(=NO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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